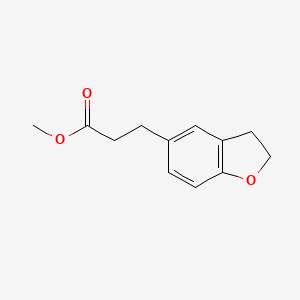

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

Description

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is a coumaran (2,3-dihydrobenzofuran) derivative featuring a methyl ester-linked propanoate side chain at the 5-position of the dihydrobenzofuran scaffold. While its natural occurrence remains unconfirmed, synthetic routes and commercial availability (5 suppliers listed) highlight its accessibility . Key physical properties include a molecular formula of C₁₂H₁₄O₃ (calculated molecular weight: 206.24 g/mol) and a solid-state configuration under standard conditions .

Properties

IUPAC Name |

methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)5-3-9-2-4-11-10(8-9)6-7-15-11/h2,4,8H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSVEASORIFESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods are efficient and yield high purity products.

Industrial Production Methods: Industrial production of this compound often employs the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . This method is favored due to its simplicity, high yield, and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.

Reduction: This reaction can modify the ester group to an alcohol.

Substitution: This reaction can replace hydrogen atoms on the benzofuran ring with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran carboxylic acids, while reduction can yield benzofuran alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate has garnered attention in medicinal chemistry due to its interaction with various biological targets. Notably, it has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. This interaction can influence the efficacy and toxicity of drugs, making it a valuable compound for pharmacological research.

Case Study: Enzyme Interaction

Research indicates that this compound modulates cellular signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Studies have shown that it can either inhibit or activate enzymatic activity, leading to significant changes in metabolic pathways.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes that modify functional groups within the molecule.

Biological Research

This compound is utilized in biological studies exploring enzyme interactions and metabolic pathways. Its ability to affect gene expression and cellular signaling makes it a subject of interest in research focused on understanding disease mechanisms and developing therapeutic agents .

Case Study: Anticancer Activity

Benzofuran derivatives have been evaluated for their anticancer properties. Specific studies have demonstrated that related compounds exhibit significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The benzofuran ring structure is crucial for its activity, as it can interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrobenzofuran Scaffolds

The dihydrobenzofuran core is a critical structural motif shared among the following analogs, with variations in substituents, functional groups, and saturation states influencing their properties:

Key Observations:

Functional Group Variations: The target compound and Compound 10 are saturated propanoate esters, whereas Compound 9 and the ethyl derivative () are α,β-unsaturated esters (propenoates). The unsaturated analogs exhibit higher reactivity due to conjugation, which may influence their metabolic stability or biological activity .

The stereochemical configuration in ’s compound introduces chirality, which could modulate receptor binding or enzymatic interactions .

Synthetic Accessibility: Hydrogenation (e.g., Compound 10 from Compound 9) offers high yields (90%), demonstrating efficient saturation of the propenoate chain . Commercial availability of the target compound suggests scalable production, unlike analogs requiring multi-step synthesis .

Table 2: Physical and Spectral Data

Biological Activity

Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- CAS Number : 1219101-96-8

Target Interactions

This compound belongs to the benzofuran class of compounds, which are known for various biological activities including:

- Anti-tumor : Exhibits cytotoxic effects on cancer cell lines.

- Antibacterial : Demonstrates inhibitory effects against specific bacterial strains.

- Antioxidative : Scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory : Modulates inflammatory pathways.

The compound interacts with several enzymes and proteins, notably cytochrome P450 enzymes, influencing drug metabolism and cellular responses .

Cellular Effects

Research indicates that this compound modulates critical cellular processes:

- Cell Signaling Pathways : Influences the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Gene Expression : Alters the expression of genes involved in cell cycle regulation and apoptosis.

The compound's ability to affect these pathways suggests potential applications in cancer therapy and other diseases characterized by dysregulated cell growth .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Target |

|---|---|---|

| Anti-tumor | Induces apoptosis | Cancer cells |

| Antibacterial | Inhibits bacterial growth | Gram-positive bacteria |

| Antioxidative | Scavenges free radicals | Cellular oxidative stress markers |

| Anti-inflammatory | Modulates cytokine release | Immune cells |

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis through the activation of specific caspases . -

Antimicrobial Effects :

In vitro assays revealed that this compound effectively inhibited the growth of several bacterial strains. The results indicated a dose-dependent response, suggesting its potential as a natural antimicrobial agent . -

Inflammatory Response Modulation :

Experimental models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This effect was particularly pronounced in models of acute inflammation .

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes. This metabolic pathway is crucial for determining the compound's bioavailability and therapeutic efficacy. Understanding these pathways can aid in optimizing dosing regimens and minimizing side effects.

Q & A

Basic: What are the common synthetic routes for Methyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate?

The synthesis typically involves coupling a dihydrobenzofuran precursor with a propanoate side chain. For example:

- Stepwise alkylation : React 5-bromo-2-methoxybenzaldehyde with n-BuLi in THF at −78 °C, followed by quenching with a propanoate ester precursor (e.g., methyl acrylate derivatives) .

- Oxidative cyclization : Use 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in hexafluoropropan-2-ol to form the dihydrobenzofuran ring from 4-methoxyphenol and styrene derivatives .

- Post-modification : Hydrogenate intermediates (e.g., α,β-unsaturated esters) using 5% Pd/C under H₂ pressure (60 psi) to saturate double bonds .

Advanced: How can catalytic conditions be optimized to improve yield in dihydrobenzofuran ring formation?

Key factors include:

- Solvent choice : Hexafluoropropan-2-ol enhances electrophilic aromatic substitution due to its high polarity and acidity, facilitating cyclization at room temperature .

- Oxidant selection : DDQ outperforms milder oxidants in dehydrogenation steps, ensuring high regioselectivity for dihydrobenzofuran formation .

- Temperature control : Low temperatures (−78 °C) minimize side reactions during lithiation steps, as seen in THF-mediated alkylation protocols .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituents on the dihydrobenzofuran ring (e.g., methoxy groups at δ 3.7–3.9 ppm) and the propanoate ester (δ 3.6–3.7 ppm for OCH₃) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 235.0974 for C₁₃H₁₄O₃) .

- IR : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups .

Advanced: How can computational modeling resolve stereochemical ambiguities in derivatives?

- X-ray crystallography : Use SHELXL for refinement of crystal structures to determine absolute configuration. For example, SHELX analysis confirmed the trans configuration of substituents in similar dihydrobenzofuran derivatives .

- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian09) to validate stereoisomer assignments .

Advanced: How to address contradictions in spectroscopic data for structurally similar analogs?

- Case study : In compounds with α,β-unsaturated vs. saturated propanoate chains, ¹H NMR shows distinct coupling patterns (e.g., J = 15–16 Hz for trans double bonds vs. no coupling in saturated esters) .

- Resolution : Combine 2D NMR (COSY, HSQC) to differentiate between overlapping signals and confirm substitution patterns .

Advanced: What strategies mitigate byproduct formation during esterification?

- Activation reagents : Use SOCl₂ to convert carboxylic acids to acyl chlorides before esterification, reducing side reactions like dimerization .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane, 3:5) isolates the target ester from unreacted acids or alcohols .

Basic: How is the dihydrobenzofuran scaffold modified for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Introduce halogens (e.g., F, Br) at the 5-position via directed ortho-metalation using LDA .

- Side-chain variation : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects on bioavailability .

Advanced: What pharmacological properties are associated with dihydrobenzofuran derivatives?

- Antimicrobial activity : Fluorinated analogs (e.g., 5-fluoro derivatives) show enhanced potency due to improved membrane permeability .

- Anti-inflammatory potential : Methoxy groups at the 2- and 7-positions reduce COX-2 expression in preclinical models .

Advanced: How to troubleshoot low yields in Pd/C-catalyzed hydrogenation?

- Catalyst poisoning : Pre-reduce the catalyst under H₂ flow to remove surface oxides.

- Solvent selection : Use ethyl acetate instead of methanol to prevent ester hydrolysis during hydrogenation .

Advanced: What analytical methods confirm purity for sensitive intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.